

# Lifirafenib investigational drug status clinical trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

Cat. No.: S533141

[Get Quote](#)

## Clinical Trial Findings and Efficacy Data

The most comprehensive data comes from a Phase 1b open-label study (NCT03905148) investigating **lifirafenib** in combination with mirdametinib in patients with advanced or refractory solid tumors harboring **RAS mutations, RAF mutations, or other MAPK pathway aberrations** [1] [2].

The combination therapy demonstrated a **favorable safety profile**, with a low incidence of dose-limiting toxicities and treatment discontinuations. The most common treatment-related adverse events were dermatitis acneiform, fatigue, and diarrhea [1] [2].

The table below summarizes the antitumor activity observed in efficacy-evaluable patients as of the data cut-off in January 2023 [2]:

| Tumor Type                              | Confirmed Objective Response Rate (ORR) | Notable Mutation Types in Responders |
|-----------------------------------------|-----------------------------------------|--------------------------------------|
| Low-Grade Serous Ovarian Cancer (LGSOC) | 59% (10 of 17 patients)                 | N/A                                  |
| Endometrial Cancer                      | 50% (2 of 4 patients)                   | BRAF fusion, KRAS mutation           |

| Tumor Type                                           | Confirmed Objective Response Rate (ORR) | Notable Mutation Types in Responders |
|------------------------------------------------------|-----------------------------------------|--------------------------------------|
| Non-Small Cell Lung Cancer (NSCLC)                   | 18% (2 of 11 patients)                  | NRAS mutation, BRAF V600E            |
| All Efficacy-Evaluable Patients (across tumor types) | 23% (14 of 61 patients)                 | KRAS, NRAS, and BRAF mutations       |

These findings support the **novel vertical combination strategy** of simultaneously targeting two key nodes in the MAPK pathway to overcome resistance mechanisms seen with single-agent therapies [1] [2]. The study is expected to advance into a tumor-agnostic, biomarker-selected dose-expansion phase [2].

## Mechanism of Action and Signaling Pathway

**Lifirafenib** is a novel RAF dimer inhibitor designed to target both monomeric and dimeric forms of RAF kinase, in addition to the epidermal growth factor receptor (EGFR) [3] [2]. This multi-targeted approach is crucial for addressing tumors driven by different mutations:

- In **BRAF V600E** and other **non-V600E BRAF mutations**, the monomeric form of RAF is primarily implicated [2].
- In **KRAS/NRAS mutations**, the dimeric form of RAF is a key driver of tumor growth [2].

**Lifirafenib's** mechanism works within the context of the **RAS-RAF-MEK-ERK (MAPK) signaling cascade**, a pathway that regulates cell proliferation, differentiation, and survival [4] [5]. The following diagram illustrates the pathway and **lifirafenib's** role within it:



[Click to download full resolution via product page](#)

Figure 1: MAPK Signaling Pathway and Drug Targets. **Lifirafenib** inhibits RAF dimerization and EGFR, while mirdametinib inhibits MEK, providing vertical pathway blockade.

## Experimental Protocol Overview

For researchers designing related studies, the methodology from the Phase 1b trial (NCT03905148) provides a relevant clinical framework [1]:

- **Study Design:** Open-label, dose-escalation, and dose-expansion study.
- **Primary Endpoints:** Safety, tolerability, incidence of adverse events (AEs), dose-limiting toxicities (DLTs), pharmacokinetics (PK), and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- **Dosing Regimen:** The combination was administered in 28-day cycles. The dose-escalation phase tested nine different dosing levels and schedules, including continuous dosing and intermittent schedules (e.g., 5 days on/2 days off).
- **Patient Population:** Adults with advanced or refractory solid tumors harboring **BRAF, KRAS, or NRAS mutations**, or other MAPK pathway aberrations, who had limited treatment options.

Additionally, a referenced preclinical study offers a standard protocol for assessing the in vitro synergy between a RAF inhibitor and a MEK inhibitor [6]:

- **Cell Viability Assay:** Plate cells in 96-well plates and treat with serial dilutions of each drug alone and in combination for 72 hours.
- **Viability Measurement:** Assess cell viability using a resazurin-based fluorescence assay.
- **Synergy Analysis:** Calculate IC<sub>50</sub> values and analyze drug interaction using the SynergyFinder algorithm.

## Future Research and Development Directions

The development of **lifirafenib** represents an evolution in targeting the MAPK pathway, moving from first-generation BRAF inhibitors to more versatile agents [5]. Future directions include:

- **Tumor-Agnostic Expansion:** The Phase 1b study is planned to advance into a dose-expansion phase focusing on a **biomarker-selected population** with a tumor-agnostic approach [1] [2].
- **Addressing Resistance:** The strategy of **vertical pathway inhibition** (combining RAF and MEK inhibitors) is designed to create a more sustained and complete blockade of the MAPK pathway, potentially delaying or overcoming therapeutic resistance common to single-agent therapies [1] [6] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Lifirafenib Plus Mirdametinib Shows Tolerable Safety in ... [targetedonc.com]
2. SpringWorks and BeiGene Present Clinical Data on Lifirafenib ... [springworkstx.gcs-web.com]
3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]
4. Mirdametinib: First Approval - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
5. Molecular Pathways and Mechanisms of BRAF in Cancer ... [pmc.ncbi.nlm.nih.gov]
6. Combination of the Novel RAF Dimer Inhibitor Brimrafenib ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Lifirafenib investigational drug status clinical trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533141#lifirafenib-investigational-drug-status-clinical-trials>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)